molecular formula C11H11NO3 B2379498 2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide CAS No. 1332585-62-2

2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide

Cat. No.: B2379498
CAS No.: 1332585-62-2
M. Wt: 205.213
InChI Key: VEGLLLDGXGAXKL-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide is a chemical compound known for its potential applications in various scientific fields. This compound features a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, an acetamide group, and a propynyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and propargylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-dihydroxybenzaldehyde with propargylamine under mild acidic conditions.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acetylation: The final step involves acetylation of the amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydroxyphenyl)acetamide: Lacks the propynyl group, which may affect its reactivity and biological activity.

    N-(prop-2-YN-1-YL)acetamide: Lacks the phenyl ring and hydroxyl groups, resulting in different chemical properties.

Uniqueness

2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide is unique due to the presence of both hydroxyl groups and the propynyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-5-12-11(15)7-8-3-4-9(13)10(14)6-8/h1,3-4,6,13-14H,5,7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGLLLDGXGAXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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